1-(3-Chloro-quinoxalin-2-yl)-piperidine-3-carboxylic acid
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Overview
Description
1-(3-Chloro-quinoxalin-2-yl)-piperidine-3-carboxylic acid is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a chloro group at the 3-position of the quinoxaline ring and a piperidine ring attached to the 2-position of the quinoxaline ring, with a carboxylic acid group at the 3-position of the piperidine ring.
Preparation Methods
The synthesis of 1-(3-Chloro-quinoxalin-2-yl)-piperidine-3-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of Piperidine Ring: The piperidine ring can be formed through cyclization reactions involving appropriate precursors.
Attachment of Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions or by using carboxylic acid derivatives.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(3-Chloro-quinoxalin-2-yl)-piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions to form corresponding carboxylate salts or esters.
Scientific Research Applications
1-(3-Chloro-quinoxalin-2-yl)-piperidine-3-carboxylic acid has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-quinoxalin-2-yl)-piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to elicit a biological response. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(3-Chloro-quinoxalin-2-yl)-piperidine-3-carboxylic acid can be compared with other quinoxaline derivatives, such as:
1-(2-Chloro-quinoxalin-3-yl)-piperidine-3-carboxylic acid: Similar structure but with the chloro group at a different position.
1-(3-Bromo-quinoxalin-2-yl)-piperidine-3-carboxylic acid: Similar structure but with a bromo group instead of a chloro group.
1-(3-Chloro-quinoxalin-2-yl)-piperidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3-chloroquinoxalin-2-yl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c15-12-13(17-11-6-2-1-5-10(11)16-12)18-7-3-4-9(8-18)14(19)20/h1-2,5-6,9H,3-4,7-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMKWJFMQWPVNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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